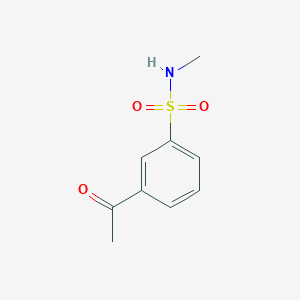
3-acetyl-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 3-acetyl-N-methylbenzene-1-sulfonamide involves a reaction with 3-acetylbenzene-1-sulfonyl chloride and methylamine in acetonitrile and diisopropyl ethyl amine . The reaction is stirred at 25°C over 19 hours, and the solvent is removed in-vacuo. The resulting oil is purified by Biotage chromatography to afford 3-acetyl-N-methylbenzenesulfonamide as a white solid .Molecular Structure Analysis
The molecular structure of 3-acetyl-N-methylbenzene-1-sulfonamide consists of a benzene ring attached to a sulfonamide group and an acetyl group . The sulfonamide group contains a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 3-acetyl-N-methylbenzene-1-sulfonamide are not mentioned in the search results, sulfonamides in general are known to undergo a variety of chemical reactions. They can react with amines to form sulfonamides, and with sodium azide to form sulfonyl azides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-acetyl-N-methylbenzene-1-sulfonamide include a molecular weight of 213.25 and a molecular formula of C9H11NO3S . It is stored at room temperature .Applications De Recherche Scientifique
Catalyst-Free Arylation
3-acetyl-N-methylbenzene-1-sulfonamide: can be used in catalyst-free arylation processes. This method involves the arylation of sulfonamides with boronic acids to afford diaryl sulfones via visible light-mediated N–S bond cleavage . This approach is significant for its simplicity, functional group tolerance, and high efficiency. It’s particularly useful for the late-stage functionalization of diverse sulfonamides, which is a crucial step in pharmaceutical science and organic synthesis .
Antibacterial Applications
The sulfonamide functional group is foundational for many antimicrobial drugs. In vivo, sulfonamides like 3-acetyl-N-methylbenzene-1-sulfonamide exhibit a range of pharmacological activities. They are used to treat a diverse array of diseases due to their anti-carbonic anhydrase and anti-t dihydropteroate synthetase properties. This includes applications in diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Drug Discovery
Sulfonamides are prevalent in bioactive molecules and commercial chemicals. The transformation of the sulfonamide skeleton to other groups, such as sulfones, is a convenient method to construct a pharmacophore-containing molecule library for drug discovery. The activation of sulfonamides could also be used for the deprotection of sulfonyl group-protected amines .
Environmental Toxicity Studies
Research into sulfonamides also extends to environmental toxicity studies. Sulfonamides are not readily biodegradable and can cause various side effects, including diseases of the digestive and respiratory tracts. Studies on compounds like 3-acetyl-N-methylbenzene-1-sulfonamide help understand the environmental impact and management of these drugs .
Biophysical Interactions
The study of biophysical interactions of sulfonamides is crucial for understanding their structure, antibacterial property, and toxicity3-acetyl-N-methylbenzene-1-sulfonamide can be used to explore these interactions, which are vital for designing drugs with fewer side effects and improved efficacy .
Synthesis of Sulfonamide-Based Compounds
The compound can be involved in the synthesis of new sulfonamide-based molecules. These synthesized compounds are then tested for their biological activity, which can lead to the development of new therapeutic agents .
Propriétés
IUPAC Name |
3-acetyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)14(12,13)10-2/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXZAVZKXPUNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-methylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

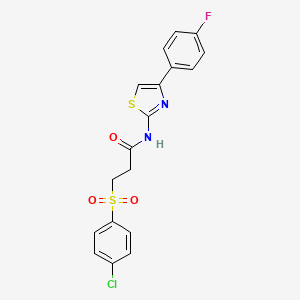
![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)

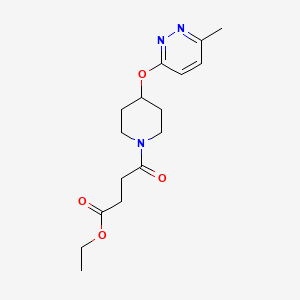
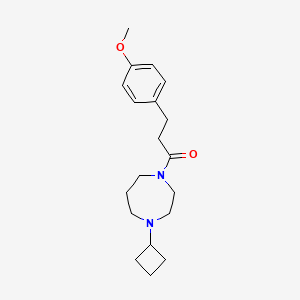
![2-(benzo[d][1,3]dioxol-5-yl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2886398.png)
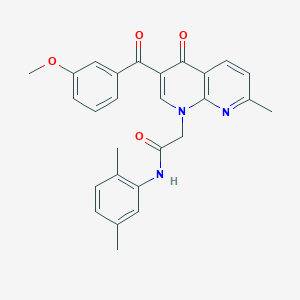
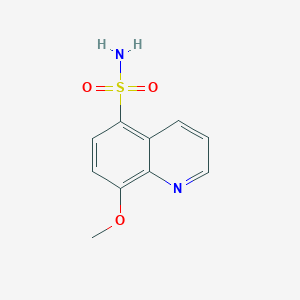
![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2886401.png)
![Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2886406.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)
![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)